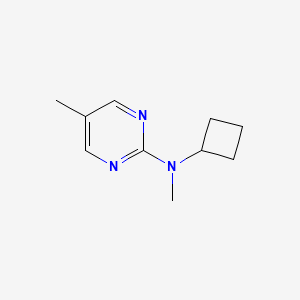

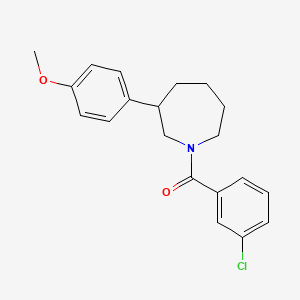

![molecular formula C16H20FN3OS B2984563 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one CAS No. 897473-18-6](/img/structure/B2984563.png)

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one

Descripción general

Descripción

The compound “1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one” is a structurally modified derivative of benzothiazole . It has a molecular formula of C16H20FN3OS and a molecular weight of 321.41.

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .Aplicaciones Científicas De Investigación

Drug Discovery

This compound’s structure is conducive to the development of new pharmaceuticals. Its benzothiazole core is a common motif in drugs due to its bioactive properties . For instance, benzothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity, showing promise against M. tuberculosis . The piperazine moiety, often found in psychotropic drugs, could potentially be modified to create new compounds with central nervous system activity.

Material Synthesis

The compound’s molecular framework can be utilized in the synthesis of materials with specific properties. For example, benzothiazole derivatives have been designed and synthesized with antibacterial activity, which could be applied in the development of antimicrobial coatings or materials .

Pharmacology

In pharmacological research, the compound could be explored for its potential COX-1 inhibitory activity. Similar structures have shown weak COX-1 inhibition, which could be a starting point for the development of new anti-inflammatory drugs .

Biochemistry

While specific biochemical applications for this compound were not found in the search, its structural analogs have been used in various biochemical assays. For instance, benzothiazole derivatives have been employed in colorimetric assays to measure cell viability .

Neuroscience

The compound’s potential effects on the central nervous system could be of interest in neuroscience. Piperazine derivatives are known to act as dopamine and serotonin antagonists and could be used in the study of psychiatric disorders .

Cytotoxicity Studies

The compound could be used in cytotoxicity studies to evaluate its effect on various cancer cell lines. Similar structures have been assessed for their in vitro cytotoxic activity against a range of cells, including HeLa and MCF-7 .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to interact with various biological targets such as dopamine and serotonin receptors .

Mode of Action

It’s worth noting that similar compounds have been found to act as antagonists at dopamine and serotonin receptors . This suggests that 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one might interact with these receptors, inhibiting their activity and leading to changes in neurotransmitter levels.

Pharmacokinetics

Similar compounds have been found to be soluble in alcohol and ether , which could potentially impact their absorption and distribution in the body.

Propiedades

IUPAC Name |

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCJLANAWAJXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323371 | |

| Record name | 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |

CAS RN |

897473-18-6 | |

| Record name | 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

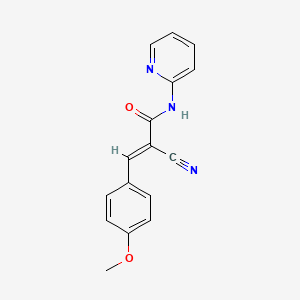

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)

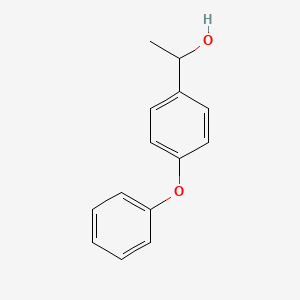

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)

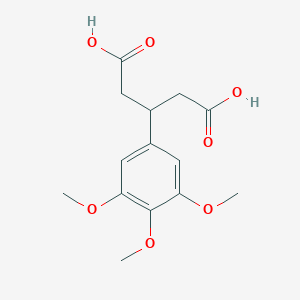

![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)

![Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B2984494.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2984502.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2984503.png)